1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole
Overview
Description
Amines, such as “1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole”, are organic compounds that contain nitrogen as a key element . They are classified based on the number of alkyl groups attached to the nitrogen atom . When the nitrogen is double bonded to carbon, it is called an imine .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. For amines, the nitrogen atom is typically sp3 hybridized, forming a trigonal pyramidal shape with a bond angle of roughly 109.5 degrees .
Chemical Reactions Analysis
The chemical reactions involving amines can be quite diverse. For example, a study showed that aqueous 1-(2-aminoethyl) piperazine (AEPZ) could be a potential candidate for CO2 capture .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its boiling point, water solubility, and more . For instance, a study on 1-(2-aminoethyl) piperaziniumtrichlorocuprate (II) reported its magnetic susceptibility and hysteresis-loop measurements .
Scientific Research Applications
Carbon Capture and Utilization (CCUS)
- Application : Aqueous 1-(2-aminoethyl) piperazine (AEPZ) has been identified as a potential candidate for CO₂ capture solvent. Researchers have studied the kinetics of CO₂ absorption in aqueous AEPZ using a stirred cell reactor . The overall rate constant for CO₂ absorption was found to be K_ov = 2.52987 × 10⁻⁴ mol/m² s-kPa for 0.1 wt fr. of AEPZ at 313 K with an initial CO₂ partial pressure of 10 kPa. The activation energy for 0.3 wt fr. AEPZ is 42.42 kJ/mol.
Mechanism of Action
Target of Action
The compound “1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole” is structurally similar to dopamine, a neurotransmitter in the brain . Dopamine is a catecholamine, which means it has a catechol nucleus and is a precursor to norepinephrine (noradrenaline) and then epinephrine (adrenaline) in the biosynthetic pathways for these neurotransmitters . Therefore, it’s plausible that this compound may interact with dopamine receptors or other related targets in the brain.
Mode of Action
As an analogue of dopamine, this compound may interact with dopamine receptors in a similar manner. Dopamine receptors are G protein-coupled receptors that trigger various downstream effects upon activation . The exact mode of action of this compound would depend on its specific interactions with these receptors and could result in changes in neuronal signaling.
Biochemical Pathways
Dopamine is involved in several biochemical pathways. It is synthesized from the amino acid tyrosine, which is converted to DOPA by the enzyme tyrosine hydroxylase. DOPA is then decarboxylated to form dopamine . If this compound follows a similar pathway, it could potentially affect the synthesis and metabolism of dopamine and other catecholamines.
Pharmacokinetics
It’s worth noting that similar compounds, such as fluvoxamine, primarily inhibit the oxidative drug-metabolizing enzyme cyp1a2 and also significantly inhibit cyp3a4, cyp2c9, and cyp2c19 . This could potentially affect the bioavailability and metabolism of this compound.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-aminoethyl)-1H-benzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-5-6-12-8-4-2-1-3-7(8)11-9(12)13/h1-4H,5-6,10H2,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXBDDXQNITPII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101228347 | |
Record name | 1-(2-Aminoethyl)-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101228347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole | |
CAS RN |
64928-88-7 | |
Record name | 1-(2-Aminoethyl)-1,3-dihydro-2H-benzimidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64928-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Aminoethyl)-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101228347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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